4-(4-chloro-3-methylphenoxy)-N-(2-methylpropyl)butanamide
Description
Properties
IUPAC Name |
4-(4-chloro-3-methylphenoxy)-N-(2-methylpropyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-11(2)10-17-15(18)5-4-8-19-13-6-7-14(16)12(3)9-13/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNDBBVLOUGQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCC(=O)NCC(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-3-methylphenoxy)-N-(2-methylpropyl)butanamide typically involves the reaction of 4-chloro-3-methylphenol with butanoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with 2-methylpropylamine to form the final product. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-3-methylphenoxy)-N-(2-methylpropyl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenolic derivatives or amides.
Scientific Research Applications
4-(4-chloro-3-methylphenoxy)-N-(2-methylpropyl)butanamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chloro-3-methylphenoxy)-N-(2-methylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methylphenol
- 4-(4-chlorophenoxy)-N-(2-methylpropyl)butanamide
- 4-(3-methylphenoxy)-N-(2-methylpropyl)butanamide
Uniqueness
4-(4-chloro-3-methylphenoxy)-N-(2-methylpropyl)butanamide is unique due to the presence of both chloro and methyl groups on the phenoxy ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Overview
4-(4-chloro-3-methylphenoxy)-N-(2-methylpropyl)butanamide is an organic compound with a complex structure that has garnered interest in various biological and medicinal research areas. Its unique chemical properties and potential interactions with biological targets make it a candidate for therapeutic applications.
Chemical Structure
The compound's IUPAC name is this compound, and its molecular formula is . The presence of both chloro and methyl groups on the phenoxy ring influences its reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or activator of these targets, leading to various biological effects. Research indicates that it could modulate inflammatory pathways by influencing cytokine production, such as IL-1β and IL-6, which are critical in inflammatory responses.
In Vitro Studies
Recent studies have explored the compound's effects on various cell lines. In vitro assays have demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines. For instance, it has shown significant inhibition of IL-1β and IL-6 mRNA expression in cultured cells, suggesting its potential as an anti-inflammatory agent .
In Vivo Studies
In vivo experiments have further validated these findings. Animal models treated with the compound exhibited reduced levels of inflammatory markers without significant hepatotoxicity. This suggests that the compound could be developed into a therapeutic agent for conditions characterized by excessive inflammation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-chloro-3-methylphenol | Structure | Moderate anti-inflammatory effects |
| 4-(4-chlorophenoxy)-N-(2-methylpropyl)butanamide | Structure | Similar activity profile; less potent |
| 4-(3-methylphenoxy)-N-(2-methylpropyl)butanamide | Structure | Lower anti-inflammatory activity |
Case Studies
- Anti-inflammatory Effects : A study evaluated the effect of the compound on LPS-induced inflammation in mice. Results showed a significant decrease in plasma levels of ALT and AST, indicating reduced liver inflammation and damage .
- Cytokine Modulation : Another case study focused on cytokine profiles in treated versus untreated cells. The compound effectively downregulated TNF-α, IL-1β, and IL-6 production in response to inflammatory stimuli, showcasing its potential as a therapeutic agent for inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 4-(4-chloro-3-methylphenoxy)-N-(2-methylpropyl)butanamide, and how can reaction efficiency be improved?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution and amidation steps. To optimize yield and purity:
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., reaction temperature, catalyst loading, solvent polarity) and identify critical factors .
- Employ HPLC or GC-MS for real-time monitoring of intermediates and byproducts .
- Reference analogous compounds (e.g., brominated butanamides) to infer optimal reaction conditions, such as inert atmospheres for moisture-sensitive steps .
Q. How should spectroscopic techniques be prioritized for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Prioritize H and C NMR to confirm the amide backbone, phenoxy substituents, and alkyl chain connectivity .
- Infrared Spectroscopy (IR): Validate carbonyl (C=O) and aromatic C-Cl stretches (~1680 cm and ~550 cm, respectively) .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, especially for chlorine isotopes .
Q. What stability studies are critical for long-term storage of this compound?
Methodological Answer:
- Conduct accelerated stability testing under varying pH, temperature, and humidity to identify degradation pathways (e.g., hydrolysis of the amide bond) .
- Use UV-Vis spectroscopy to track absorbance changes indicative of decomposition.
- Store in amber vials at -20°C under inert gas, referencing protocols for structurally similar brominated amides .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Perform molecular docking (e.g., AutoDock Vina) to model binding affinity with enzymes like bacterial PPTases, leveraging structural analogs with known activity .
- Apply QSAR models to correlate substituent effects (e.g., chloro vs. methyl groups) with antibacterial potency .
- Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
Q. How can contradictory biochemical activity data across studies be resolved?
Methodological Answer:
- Conduct meta-analysis of published datasets to identify variables causing discrepancies (e.g., assay pH, bacterial strain differences) .
- Replicate experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
- Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity profiles of structurally related compounds .
Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Optimize gradients using C18 columns and trifluoroacetic acid (TFA) as an ion-pairing agent .
- Countercurrent Chromatography (CCC): Utilize non-aqueous solvent systems (e.g., heptane/ethyl acetate/methanol) for high-purity isolation .
- Membrane Filtration: Apply nanofiltration (MWCO 500 Da) to remove low-molecular-weight impurities .
Q. How can reaction mechanisms be elucidated for byproduct formation during synthesis?
Methodological Answer:
- Use isotopic labeling (e.g., O in amide groups) with LC-MS/MS to trace unexpected side reactions .
- Perform DFT calculations (e.g., Gaussian) to model transition states and identify energetically favorable pathways .
- Characterize byproducts via X-ray crystallography (as in analogous chloro-propanamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
